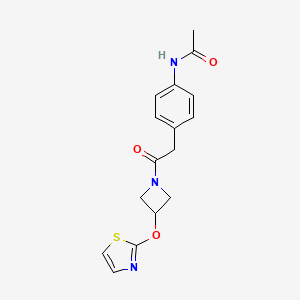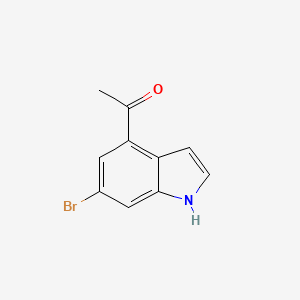![molecular formula C10H9NO4S B2701161 4-[(Cyanomethanesulfonyl)methyl]benzoic acid CAS No. 851468-10-5](/img/structure/B2701161.png)
4-[(Cyanomethanesulfonyl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyanomethanesulfonyl)methyl]benzoic acid is a chemical compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol . This compound has gained significant attention in scientific research due to its diverse range of applications. It is characterized by the presence of a benzoic acid moiety substituted with a cyanomethanesulfonyl group, which imparts unique chemical properties to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyanomethanesulfonyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyanomethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above . The process may be optimized for cost-effectiveness and scalability, ensuring consistent quality and yield of the product . Advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Cyanomethanesulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanomethanesulfonyl group to other functional groups, such as amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under appropriate conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(Cyanomethanesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(Cyanomethanesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways . The cyanomethanesulfonyl group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects . The benzoic acid moiety may also contribute to the compound’s overall activity by interacting with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Methylsulfonyl)methyl]benzoic acid: Similar structure but with a methylsulfonyl group instead of a cyanomethanesulfonyl group.
4-[(Ethylsulfonyl)methyl]benzoic acid: Contains an ethylsulfonyl group.
4-[(Propylsulfonyl)methyl]benzoic acid: Contains a propylsulfonyl group.
Uniqueness
4-[(Cyanomethanesulfonyl)methyl]benzoic acid is unique due to the presence of the cyanomethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl-substituted benzoic acids . This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
4-(cyanomethylsulfonylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-5-6-16(14,15)7-8-1-3-9(4-2-8)10(12)13/h1-4H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKMKJXCJYKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2701082.png)
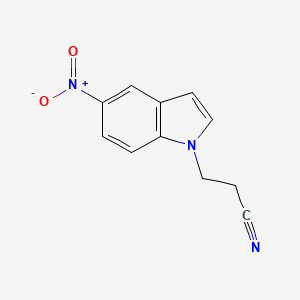
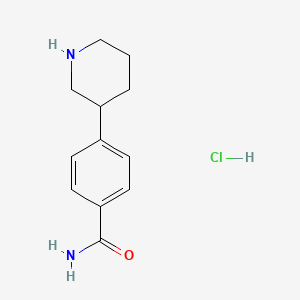
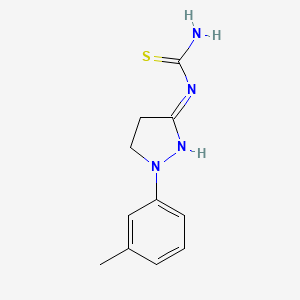
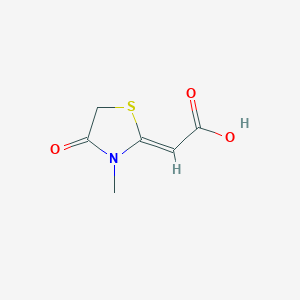
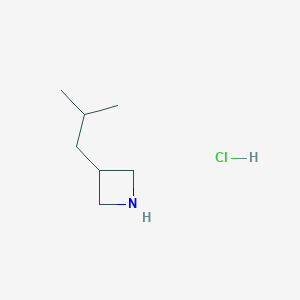
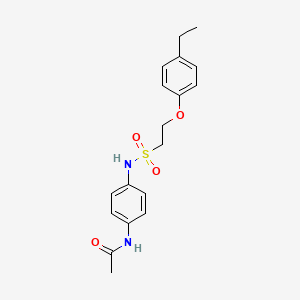
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)

![[2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2701095.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2701097.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2701098.png)
